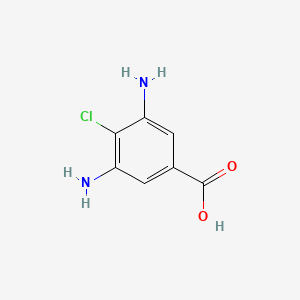

3,5-Diamino-4-chlorobenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

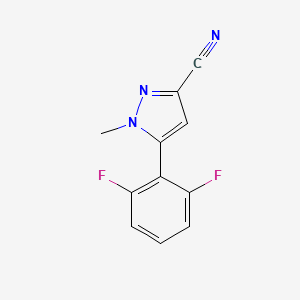

3,5-Diamino-4-chlorobenzoic acid is a chemical compound with the molecular formula C7H7ClN2O2 . It is related to Isobutyl 3,5-diamino-4-chloro benzoate, which has a molecular weight of 242.7 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 1,3,5-triazine 4-aminobenzoic acid derivatives were prepared using microwave irradiation, which resulted in the desired products in less time, with good yield and higher purity . Another study reported the one-step synthesis of homopolyimides based on 3,5-diaminobenzoic acid and various tetracarboxylic dianhydrides .Molecular Structure Analysis

The molecular structure of related compounds such as 3,5-Dichlorobenzoic acid and 3,5-Diaminobenzoic acid have been reported . A study on 3,5-diaminobenzoic acid reported that it crystallizes in the monoclinic P 2 1 / c space group .Physical And Chemical Properties Analysis

Isobutyl 3,5-diamino-4-chloro benzoate, a related compound, has a melting point of 86-90 °C, a predicted boiling point of 390.1±37.0 °C, and a predicted density of 1.252±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

Environmental Applications

A study highlighted the isolation of a Pseudomonas species capable of degrading chlorobenzoic acids like 3-chlorobenzoic acid, which is structurally related to 3,5-diamino-4-chlorobenzoic acid. This strain utilizes 3-chlorobenzoic acid as a carbon source and shows enzymatic activities for the turnover of chlorinated substrates, suggesting potential applications in environmental bioremediation (Dorn, Hellwig, Reineke, & Knackmuss, 2004).

Chemical Synthesis

The chemical synthesis and characterization of 3,5-diamino-1,2,4-triazolium derivatives have been explored. For instance, 3,5-Diamino-1,2,4-triazolium nitrate, a compound related to this compound, has been synthesized and analyzed, indicating potential applications in the synthesis of novel organic compounds (Klapötke, Martin, Mayr, & Stierstorfer, 2010).

Catalytic Processes

The catalytic hydrogenation process of 3,5-dinitrobenzoic acid to 3,5-diaminobenzoic acid has been studied. This research provides insights into optimizing reaction conditions for high yields and purity, showcasing applications in chemical manufacturing processes (Zhao, 2012).

Materials Science

Research into the structural elucidation of triorganotin derivatives of 3,5-diaminobenzoate, including crystal structures, provides valuable information for materials science, particularly in the synthesis of new materials and compounds (Tzimopoulos, Gdaniec, Bakas, & Akrivos, 2009).

Photocatalysis

A study on 3,5-diamino-trifluoromethyl-benzene, a compound closely related to this compound, discusses its photocatalytic reactivity. This research can provide insights into the photocatalytic applications of similar compounds (Chaignon et al., 2005).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3,5-diamino-4-chlorobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2H,9-10H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPZSGWVELOYWER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)Cl)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(3,4-Dimethylphenyl)-2-ethyl-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2570538.png)

![2-amino-4-(3,4-dichlorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2570539.png)

![3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzenesulfonamide](/img/structure/B2570540.png)

![2-bromo-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2570543.png)

![N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2570545.png)